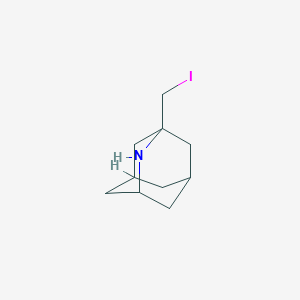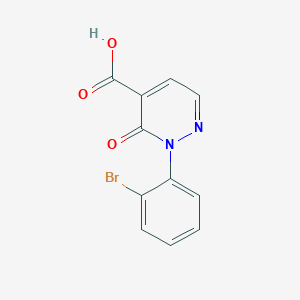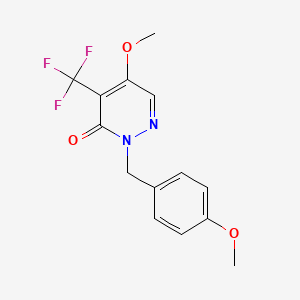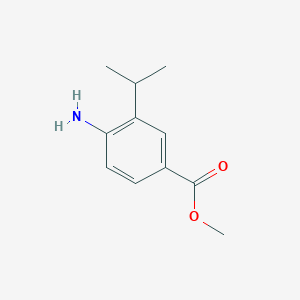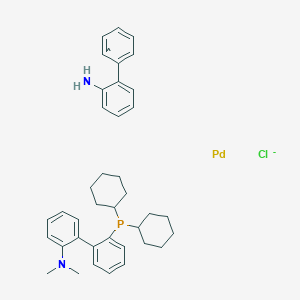
2-Dicyclohexylphosphino-2-(N,N-dimethylamino)biphenyl(2 inverted exclamation marka-amino-1,1 inverted exclamation marka-biphenyl-2-yl) palladium(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Dicyclohexylphosphino-2-(N,N-dimethylamino)biphenyl(2 inverted exclamation marka-amino-1,1 inverted exclamation marka-biphenyl-2-yl) palladium(II) is a complex organometallic compound. It is widely used as a ligand in various catalytic processes, particularly in palladium-catalyzed cross-coupling reactions. This compound is known for its ability to enhance the reactivity and selectivity of palladium catalysts, making it a valuable tool in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dicyclohexylphosphino-2-(N,N-dimethylamino)biphenyl involves the reaction of 2-bromobiphenyl with dicyclohexylphosphine in the presence of a base such as potassium tert-butoxide. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine. The resulting product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Dicyclohexylphosphino-2-(N,N-dimethylamino)biphenyl undergoes various types of reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, particularly in the formation of new carbon-phosphorus bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as aryl halides and bases like potassium tert-butoxide are commonly used.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
2-Dicyclohexylphosphino-2-(N,N-dimethylamino)biphenyl is extensively used in scientific research, particularly in the following areas:
Mechanism of Action
The mechanism by which 2-Dicyclohexylphosphino-2-(N,N-dimethylamino)biphenyl exerts its effects involves its coordination to palladium. The compound acts as a ligand, stabilizing the palladium center and enhancing its reactivity. This coordination facilitates the formation of palladium complexes that are highly active in catalytic processes. The molecular targets and pathways involved include the activation of aryl halides and the formation of carbon-carbon and carbon-nitrogen bonds .
Comparison with Similar Compounds
Similar Compounds
2-(Dicyclohexylphosphino)biphenyl: Another ligand used in palladium-catalyzed reactions.
2-(Di-tert-butylphosphino)biphenyl: Known for its steric bulk and electron-donating properties.
Uniqueness
2-Dicyclohexylphosphino-2-(N,N-dimethylamino)biphenyl is unique due to its combination of steric and electronic properties, which enhance the reactivity and selectivity of palladium catalysts. Its ability to stabilize palladium intermediates and facilitate various catalytic processes sets it apart from other similar compounds .
Properties
Molecular Formula |
C38H46ClN2PPd- |
|---|---|
Molecular Weight |
703.6 g/mol |
InChI |
InChI=1S/C26H36NP.C12H10N.ClH.Pd/c1-27(2)25-19-11-9-17-23(25)24-18-10-12-20-26(24)28(21-13-5-3-6-14-21)22-15-7-4-8-16-22;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h9-12,17-22H,3-8,13-16H2,1-2H3;1-6,8-9H,13H2;1H;/p-1 |
InChI Key |
YEIIUESTTLFWDU-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)C1=CC=CC=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.C1=CC=C([C]=C1)C2=CC=CC=C2N.[Cl-].[Pd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-(Trifluoromethyl)-1-oxaspiro[5.5]undecan-4-ol](/img/structure/B13666930.png)
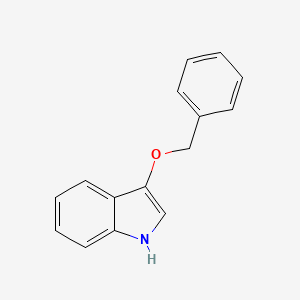
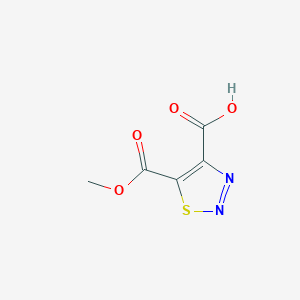
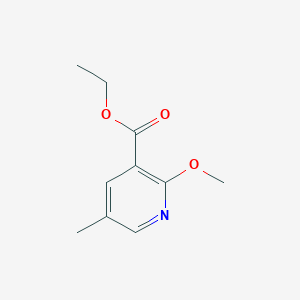
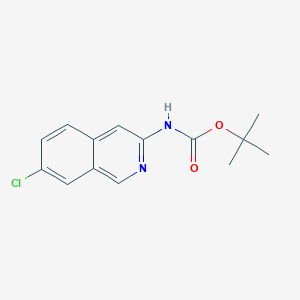
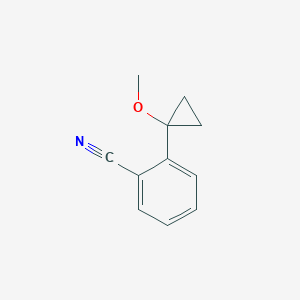
![Methyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13666958.png)
![6-Methoxy-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13666965.png)
